molecular formula C18H17N5O4S B5469619 3-(Butylsulfanyl)-6-(5-nitro-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

3-(Butylsulfanyl)-6-(5-nitro-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

Cat. No.: B5469619
M. Wt: 399.4 g/mol
InChI Key: MMXGXLTWDCICKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Butylsulfanyl)-6-(5-nitro-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is a complex organic compound that belongs to the class of triazino-benzoxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylsulfanyl)-6-(5-nitro-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine typically involves multi-step organic reactions. The starting materials often include a benzoxazepine derivative and a nitrofuran compound. The key steps may involve:

    Nucleophilic Substitution: Introduction of the butylsulfanyl group.

    Cyclization: Formation of the triazino ring.

    Nitration: Introduction of the nitro group on the furan ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the nitro group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a catalyst in organic reactions.

    Material Science: Incorporation into polymers or other materials for enhanced properties.

Biology

    Antimicrobial Activity: Potential use as an antimicrobial agent due to the presence of the nitrofuran moiety.

    Enzyme Inhibition: Possible inhibition of specific enzymes, making it a candidate for drug development.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Applications:

Industry

    Agriculture: Use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(Butylsulfanyl)-6-(5-nitro-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine would depend on its specific application. For example:

    Antimicrobial Activity: The nitrofuran moiety may interact with bacterial DNA, leading to inhibition of replication.

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

    3-(Butylsulfanyl)-6-(5-nitro-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine: can be compared with other triazino-benzoxazepines and nitrofuran derivatives.

Uniqueness

    Structural Features: The combination of the triazino-benzoxazepine core with a nitrofuran moiety and a butylsulfanyl group makes it unique.

    Biological Activity: Its specific biological activities may differ from other similar compounds due to its unique structure.

Properties

IUPAC Name

3-butylsulfanyl-6-(5-nitrofuran-2-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S/c1-2-3-10-28-18-20-17-15(21-22-18)11-6-4-5-7-12(11)19-16(27-17)13-8-9-14(26-13)23(24)25/h4-9,16,19H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXGXLTWDCICKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(O4)[N+](=O)[O-])N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.